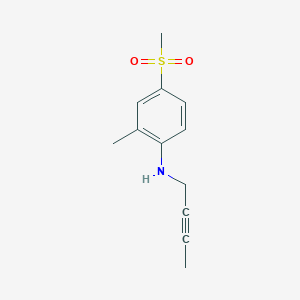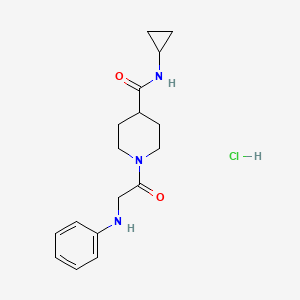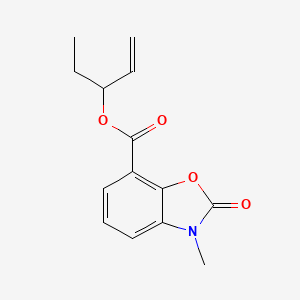
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the aniline family and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, N-but-2-ynyl-2-methyl-4-methylsulfonylaniline has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and causes cell cycle arrest. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline is its high purity, which makes it suitable for use in laboratory experiments. Additionally, it has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in vivo.
Future Directions
There are several future directions for research on N-but-2-ynyl-2-methyl-4-methylsulfonylaniline. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, research is needed to further elucidate its mechanism of action and identify potential targets for drug development. Finally, studies are needed to optimize the synthesis of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline and develop more efficient methods for its production.
Synthesis Methods
The synthesis of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline involves the reaction of 4-chloro-2-methylsulfonylaniline with but-2-yn-1-ol in the presence of a base. The reaction yields N-but-2-ynyl-2-methyl-4-methylsulfonylaniline as a white solid with a purity of over 95%.
Scientific Research Applications
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. In vitro studies have demonstrated that N-but-2-ynyl-2-methyl-4-methylsulfonylaniline is effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the replication of viruses such as hepatitis B and C.
properties
IUPAC Name |
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-4-5-8-13-12-7-6-11(9-10(12)2)16(3,14)15/h6-7,9,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQQWVWWAMFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC1=C(C=C(C=C1)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)


![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)
![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)
![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)